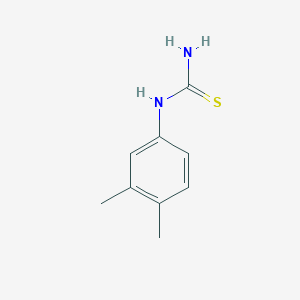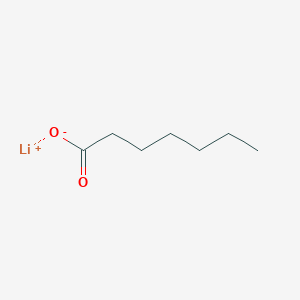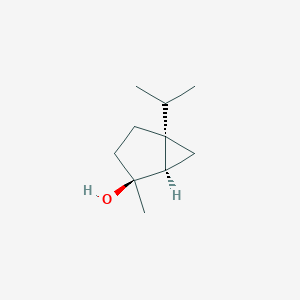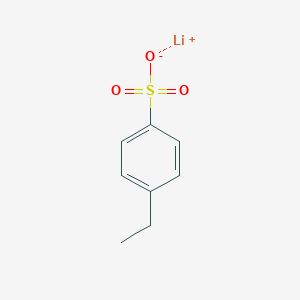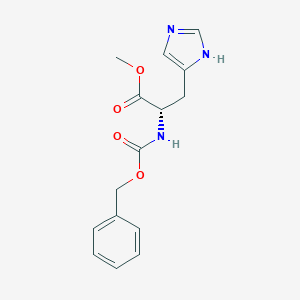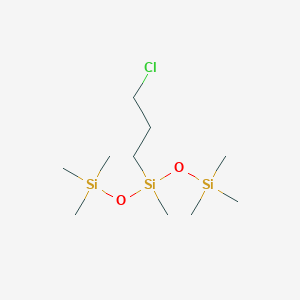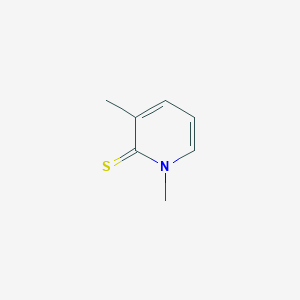
1,3-Dimethyl-2(1H)-pyridinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2(1H)-pyridinethione, commonly known as DMPT, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPT has been extensively studied for its ability to improve the growth performance of animals, particularly in aquaculture and livestock production. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. In
科学的研究の応用
DMPT has been extensively studied for its potential applications in animal production, particularly in aquaculture and livestock production. DMPT has been shown to improve the growth performance of animals, increase feed intake, and enhance feed conversion efficiency. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent.
作用機序
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT acts as a methionine precursor in animals, which leads to an increase in methionine availability. Methionine is an essential amino acid that is required for protein synthesis and is involved in a variety of metabolic processes. By increasing methionine availability, DMPT may improve the growth performance of animals and enhance their immune system.
生化学的および生理学的効果
DMPT has been shown to have a variety of biochemical and physiological effects on animals. DMPT has been shown to increase the expression of growth hormone in animals, which leads to an increase in growth performance. Additionally, DMPT has been shown to increase the expression of genes involved in immune function, which enhances the immune system of animals. DMPT has also been shown to have potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
DMPT has several advantages for lab experiments, including its low toxicity and high solubility in water. Additionally, DMPT is stable under a wide range of pH and temperature conditions, which makes it easy to use in a variety of experimental settings. However, DMPT has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the study of DMPT. One potential area of research is the development of new synthesis methods for DMPT that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. Finally, more research is needed to explore the potential applications of DMPT in other areas of animal production, such as poultry and swine production.
合成法
DMPT can be synthesized through a variety of methods, including the reaction of 2-acetylpyridine with hydrogen sulfide gas, the reaction of 2-acetylpyridine with sodium hydrosulfide, and the reaction of 2-acetylpyridine with sulfur. The most commonly used method for the synthesis of DMPT is the reaction of 2-acetylpyridine with hydrogen sulfide gas. This method involves the reaction of 2-acetylpyridine with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride or aluminum chloride.
特性
CAS番号 |
19006-66-7 |
|---|---|
製品名 |
1,3-Dimethyl-2(1H)-pyridinethione |
分子式 |
C7H9NS |
分子量 |
139.22 g/mol |
IUPAC名 |
1,3-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3 |
InChIキー |
VYVCNVCQSMQCKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=S)C |
正規SMILES |
CC1=CC=CN(C1=S)C |
同義語 |
1,3-Dimethyl-2(1H)-pyridinethione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



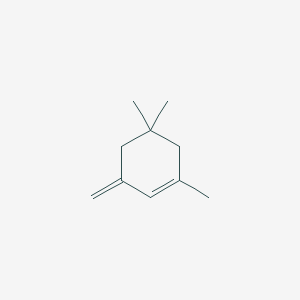
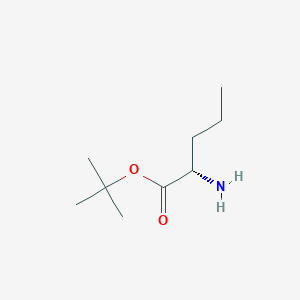
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
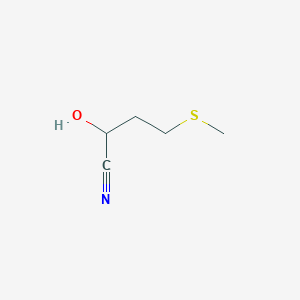
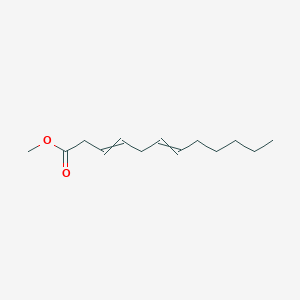
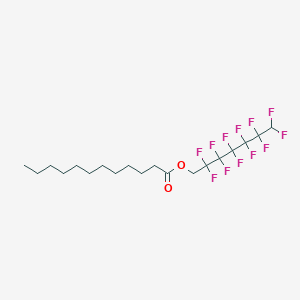
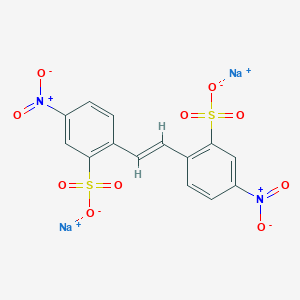
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
